molecular formula C45H87NO9 B1251904 Avrainvilloside

Avrainvilloside

Cat. No. B1251904
M. Wt: 786.2 g/mol
InChI Key: KJILUUUMZVFMFK-QOSRUJHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avrainvilloside is a natural product found in Avrainvillea nigricans with data available.

Scientific Research Applications

Isolation and Structural Analysis

  • Avrainvilloside, extracted from the Dominican green alga Avrainvillea nigricans, is a unique glycoglycerolipid with the rare 6-deoxy-6-aminoglucose moiety. Its structure was established through spectroscopic data and methanolysis/GC-MS analysis (Andersen & Taglialatela-Scafati, 2005).

Antiproliferative Effects and Oncoprotein Binding

  • Avrainvillamide, a derivative of avrainvilloside, demonstrates antiproliferative effects and can bind to nucleophosmin, an oncogenic protein overexpressed in various human tumors. This binding influences the tumor suppressor protein p53. Synthetic avrainvillamide analogues show varying growth-inhibitory potencies correlating with their structural similarities to natural avrainvillamide (Wulff, Siegrist, & Myers, 2007).

Novel Functional Group in Avrainvillamide

  • The naturally occurring alkaloid avrainvillamide, containing avrainvilloside, features a unique functional group (3-alkylidene-3H-indole 1-oxide) which undergoes reversible addition of oxygen- and sulfur-based nucleophiles. This contributes to its biological activity (Myers & Herzon, 2003).

Transformation and Interaction with Cellular Proteins

  • Stephacidin B, a dimeric alkaloid, rapidly converts to avrainvillamide in cell culture. Avrainvillamide interacts with intracellular thiol-containing proteins, likely through covalent modification, affecting cellular processes such as cell division and apoptosis (Wulff, Herzon, Siegrist, & Myers, 2007).

Synthesis and Potential in Anticancer Research

  • The enantioselective total synthesis of avrainvillamide and stephacidins, along with their structural analogues, has been achieved. This opens pathways for developing novel anticancer therapies, given their complex structure and biological properties (Baran, Hafensteiner, Ambhaikar, Guerrero, & Gallagher, 2006).

properties

Product Name

Avrainvilloside

Molecular Formula

C45H87NO9

Molecular Weight

786.2 g/mol

IUPAC Name

[(2S)-3-[(2S,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C45H87NO9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(47)52-36-38(37-53-45-44(51)43(50)42(49)39(35-46)55-45)54-41(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39,42-45,49-51H,3-37,46H2,1-2H3/t38-,39-,42-,43+,44-,45+/m1/s1

InChI Key

KJILUUUMZVFMFK-QOSRUJHKSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CN)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC

synonyms

avrainvilloside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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